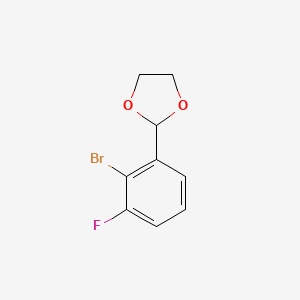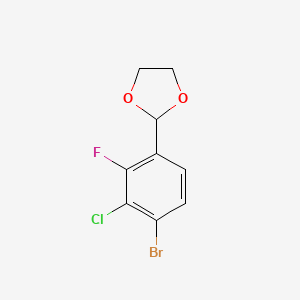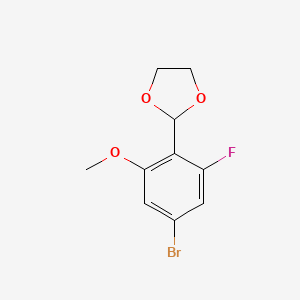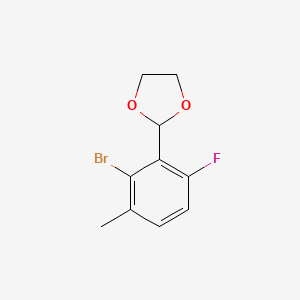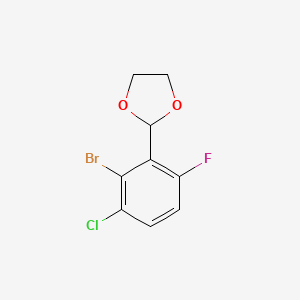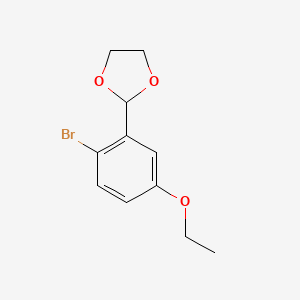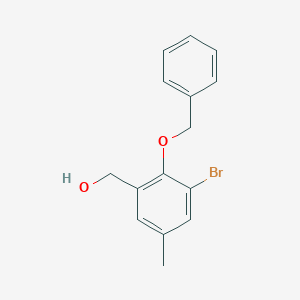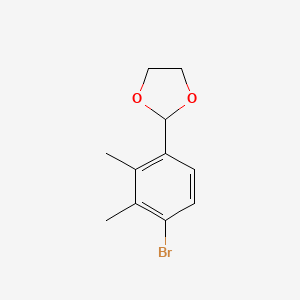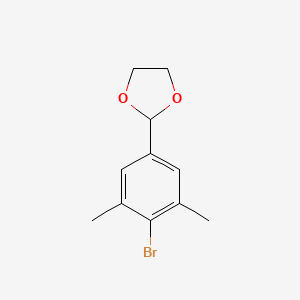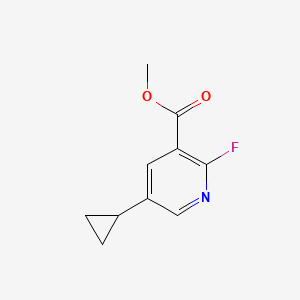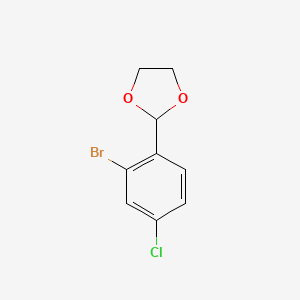
2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane (BCPD) is an organic compound that is widely used in scientific research and laboratory experiments. It is a colorless liquid with a faint odor and is soluble in many organic solvents. BCPD has been used in a wide range of applications, including synthesis of novel compounds, biological studies, and drug development.
Scientific Research Applications
2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane has been used in a wide range of applications, including synthesis of novel compounds, biological studies, and drug development. For example, 2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane has been used in the synthesis of novel heterocyclic compounds, such as 1,2,3-triazoles, 1,2,4-triazoles, and 1,2,3-thiadiazoles. It has also been used in the synthesis of organic dyes and catalysts. In addition, 2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane has been used in the study of biochemical and physiological effects of drugs and other substances.
Mechanism of Action
The exact mechanism of action of 2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane is not yet fully understood. However, it is believed that 2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane acts as an inhibitor of enzymes involved in the biosynthesis of certain proteins and peptides. It is thought to interact with the active site of these enzymes, preventing them from performing their normal functions.
Biochemical and Physiological Effects
2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and lipoxygenase. In addition, 2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane has been shown to inhibit the growth of certain bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and anti-oxidant effects.
Advantages and Limitations for Lab Experiments
2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in a variety of solvents. In addition, it is relatively non-toxic and has a low cost. However, 2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane has some limitations for use in laboratory experiments. It is volatile and can be easily lost during experiments. In addition, it has poor solubility in water, making it difficult to use in aqueous solutions.
Future Directions
There are a number of potential future directions for the use of 2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane. It could be used to synthesize novel heterocyclic compounds, such as 1,2,3-triazoles, 1,2,4-triazoles, and 1,2,3-thiadiazoles. It could also be used in the study of biochemical and physiological effects of drugs and other substances. In addition, it could be used in the development of new drugs and therapies. Finally, it could be used as an inhibitor of enzymes involved in the biosynthesis of certain proteins and peptides.
Synthesis Methods
2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane is synthesized by the reaction of 2-bromo-4-chlorophenol and 1,3-dioxolane in the presence of a base. The reaction proceeds in a two-step process, first forming a dioxolane intermediate and then a 2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane product. The reaction is typically carried out at a temperature of 40-60°C for 1-2 hours in an inert atmosphere.
properties
IUPAC Name |
2-(2-bromo-4-chlorophenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c10-8-5-6(11)1-2-7(8)9-12-3-4-13-9/h1-2,5,9H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXGYRHETFOVTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



